![molecular formula C10H9N3O2 B1417223 4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid CAS No. 1094369-47-7](/img/structure/B1417223.png)
4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid
Overview
Description
“4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid” is a compound with the CAS Number: 1094369-47-7 . It has a molecular weight of 203.2 . The compound is a powder at room temperature .
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 203.2 . The InChI Code for the compound is 1S/C10H9N3O2/c1-7-11-4-5-13(7)8-2-3-12-9(6-8)10(14)15/h2-6H,1H3,(H,14,15) .Scientific Research Applications
Pharmacokinetic Properties
The compound shows promise as a selective cyclooxygenase-2 inhibitor, displaying significant pharmacokinetic properties including wide tissue distribution, fast absorption, and the ability to cross the intestinal barrier. It's mainly eliminated through metabolites, indicating its potential for further development and investigation as a nonsteroidal anti-inflammatory agent in clinical settings (Wang et al., 2022).
Therapeutic Potential
The compound has been studied for its therapeutic potential in various contexts. It showed potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, highlighting its potential cytoprotective antiulcer activity (Ikeda et al., 1996). Moreover, it's been evaluated as a 5-hydroxytryptamine (5-HT3) receptor antagonist, which might be beneficial for conditions such as irritable bowel syndrome and for managing nausea and vomiting associated with cancer chemotherapy (Ohta et al., 1996).
Enzyme Inhibition
The compound has been investigated for its enzyme inhibitory properties. It's an effective competitive inhibitor of 5-oxoprolinase, which could offer an approach to creating an animal model for conditions like 5-oxoprolinuria, suggesting potential applications in studying and treating metabolic disorders (van der Werf et al., 1973).
Potential in Treating Hypertension
A derivative of the compound, (2-n-butyl-4-chloro-1- [(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole-5-carboxylic acid (EXP3174), showed selective and noncompetitive antagonism of angiotensin II receptor, making it a potent antihypertensive agent and underlining its potential in treating related conditions (Wong et al., 1990).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H303, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Imidazole compounds have become an important synthon in the development of new drugs . They show a broad range of biological activities and are used in a variety of applications . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
properties
IUPAC Name |
4-(2-methylimidazol-1-yl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-11-4-5-13(7)8-2-3-12-9(6-8)10(14)15/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKZDTHQPHXYFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1094369-47-7 | |
Record name | 4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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